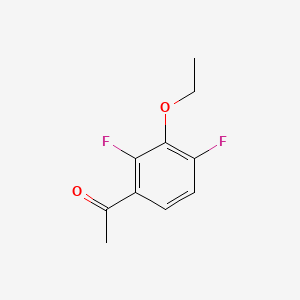

3'-Ethoxy-2',4'-difluoroacetophenone

Description

BenchChem offers high-quality 3'-Ethoxy-2',4'-difluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Ethoxy-2',4'-difluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-ethoxy-2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10-8(11)5-4-7(6(2)13)9(10)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSSJUBUQZDDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3'-Ethoxy-2',4'-difluoroacetophenone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-ethoxy-2',4'-difluoroacetophenone, a substituted aromatic ketone of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the Williamson ether synthesis to produce the key intermediate, 1-ethoxy-2,4-difluorobenzene, followed by a Friedel-Crafts acylation to yield the target compound. Each synthetic step is accompanied by a detailed experimental protocol, including reaction mechanisms and the rationale behind the chosen conditions. Furthermore, this guide presents a thorough characterization profile of 3'-ethoxy-2',4'-difluoroacetophenone, encompassing predicted Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption frequencies, and Mass Spectrometry (MS) fragmentation patterns. Safety precautions and handling guidelines for the involved reagents are also discussed.

Part 1: Synthesis of 3'-Ethoxy-2',4'-difluoroacetophenone

Section 1.1: Retrosynthetic Analysis and Strategy

The synthesis of 3'-ethoxy-2',4'-difluoroacetophenone can be logically approached through a retrosynthetic analysis that disconnects the acetyl group from the aromatic ring, suggesting a Friedel-Crafts acylation as the key carbon-carbon bond-forming step. This leads to the identification of 1-ethoxy-2,4-difluorobenzene as the immediate precursor. This intermediate, in turn, can be synthesized from commercially available 2,4-difluorophenol via a Williamson ether synthesis. This two-step approach is advantageous due to the accessibility of the starting materials and the reliability of the chosen reactions.

Caption: Retrosynthetic analysis of 3'-ethoxy-2',4'-difluoroacetophenone.

Section 1.2: Synthesis of the Precursor: 1-Ethoxy-2,4-difluorobenzene

1.2.1: Reaction Principle and Mechanism (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and efficient method for preparing ethers. It proceeds via an S_N2 reaction, where a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an electrophilic alkyl halide. In this synthesis, 2,4-difluorophenol is first deprotonated by a suitable base, such as potassium carbonate, to form the more nucleophilic 2,4-difluorophenoxide. This phenoxide then attacks an ethylating agent like ethyl iodide, displacing the iodide leaving group to form the desired 1-ethoxy-2,4-difluorobenzene.

1.2.2: Detailed Experimental Protocol

-

Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone (100 mL).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield 1-ethoxy-2,4-difluorobenzene as a colorless liquid.

Section 1.3: Friedel-Crafts Acylation to Yield 3'-Ethoxy-2',4'-difluoroacetophenone

1.3.1: Reaction Principle and Mechanism

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2] A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide (acetyl chloride in this case).[3] The electron-rich aromatic ring of 1-ethoxy-2,4-difluorobenzene then attacks the acylium ion. The ethoxy group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The acylation is expected to occur at the position para to the ethoxy group and ortho to one of the fluorine atoms, which is the most sterically accessible and electronically favorable position. The resulting ketone is less reactive than the starting material, which prevents polysubstitution.[4]

Caption: Workflow for the Friedel-Crafts acylation of 1-ethoxy-2,4-difluorobenzene.

1.3.2: Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM, 100 mL).

-

Addition of Substrate: Cool the suspension to 0°C in an ice bath. Add 1-ethoxy-2,4-difluorobenzene (1.0 eq) dropwise to the stirred suspension.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Reaction Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 1M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 3'-ethoxy-2',4'-difluoroacetophenone.

Part 2: Characterization of 3'-Ethoxy-2',4'-difluoroacetophenone

Section 2.1: Spectroscopic Analysis

2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 3'-ethoxy-2',4'-difluoroacetophenone can be confirmed by ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts are based on the analysis of structurally similar compounds.[6]

| Predicted ¹H NMR Data | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5' | ~7.8 | Doublet of doublets (dd) | J_H-F ≈ 8.5, J_H-H ≈ 2.0 |

| H-6' | ~6.8 | Doublet of doublets (dd) | J_H-F ≈ 8.5, J_H-H ≈ 2.0 |

| -OCH₂CH₃ | ~4.1 | Quartet (q) | J_H-H ≈ 7.0 |

| -COCH₃ | ~2.6 | Singlet (s) | - |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | J_H-H ≈ 7.0 |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-1' | ~163 (dd, J_C-F ≈ 250, 12 Hz) |

| C-2' | ~115 (dd, J_C-F ≈ 20, 4 Hz) |

| C-3' | ~160 (dd, J_C-F ≈ 255, 12 Hz) |

| C-4' | ~133 (dd, J_C-F ≈ 10, 3 Hz) |

| C-5' | ~105 (d, J_C-F ≈ 25 Hz) |

| C-6' | ~100 (d, J_C-F ≈ 25 Hz) |

| -OCH₂CH₃ | ~65 |

| -COCH₃ | ~26 |

| -OCH₂CH₃ | ~14 |

2.1.2: Infrared (IR) Spectroscopy

The IR spectrum of 3'-ethoxy-2',4'-difluoroacetophenone is expected to show characteristic absorption bands for its functional groups. The carbonyl (C=O) stretching frequency will be a prominent feature.[7][8][9]

| Expected IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1680-1660 | C=O stretch (conjugated ketone) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1000 | C-O stretch (ether and ketone) |

| 1200-1100 | C-F stretch |

2.1.3: Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3'-ethoxy-2',4'-difluoroacetophenone is expected to show a molecular ion peak [M]⁺ followed by characteristic fragmentation patterns of acetophenones.[10][11]

| Expected Mass Spectrometry Fragmentation | |

| m/z | Fragment |

| [M]⁺ | Molecular ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-29]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| [M-43]⁺ | Loss of an acetyl radical (•COCH₃) |

| [M-45]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |

Part 3: Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Reagents:

-

2,4-Difluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

-

Ethyl Iodide: Lachrymator and potential carcinogen. Handle with care.

-

Aluminum Chloride: Reacts violently with water. It is corrosive and causes severe burns.

-

Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture.

-

-

Reactions: The Friedel-Crafts acylation is exothermic and generates HCl gas. Ensure adequate cooling and a gas trap.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for 3'-ethoxy-2',4'-difluoroacetophenone from readily available starting materials. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to produce and verify this valuable compound. The provided information on reaction mechanisms and safety precautions further ensures a well-informed and safe execution of the described procedures.

References

-

Filges, U., & Grützmacher, H.-F. (1987). Fragmentations of Protonated Acetophenones via Intermediate Ion-Molecule Complexes. Organic Mass Spectrometry, 22(7), 444-450. [Link]

-

Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved from Filo. [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The infrared carbonyl stretching bands of ring substituted acetophenones. Canadian Journal of Chemistry, 35(5), 504-515. [Link]

-

ResearchGate. (2025). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from ResearchGate. [Link]

-

Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(4), 435-448. [Link]

-

YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from StudyRaid. [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. [Link]

-

ResearchGate. (2014). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 1-Ethoxy-2,3-Difluorobenzene. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. Retrieved from PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from Chemaxon Docs. [Link]

-

Pharmaffiliates. (n.d.). 1-Ethoxy-2,4-difluorobenzene. Retrieved from Pharmaffiliates. [Link]

-

Chemhelper. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from Chemhelper. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from Khan Academy. [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

JMU Scholarly Commons. (2015). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). Process for preparing 2,4-difluorocyanobenzene.

-

SpectraBase. (n.d.). 2',4'-Difluoroacetophenone. Retrieved from SpectraBase. [Link]

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. app.studyraid.com [app.studyraid.com]

- 10. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3'-Ethoxy-2',4'-difluoroacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the ever-evolving field of medicinal chemistry, the strategic incorporation of fluorine and ethoxy groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on 3'-ethoxy-2',4'-difluoroacetophenone, a compound of significant interest due to its unique substitution pattern. It is important to note that as of the writing of this guide, specific experimental data for this exact molecule is not extensively available in public literature. Therefore, this document serves as both a repository of known information on analogous compounds and a predictive guide based on established principles of organic chemistry. By leveraging data from structurally similar molecules, we can forecast the properties, reactivity, and potential applications of 3'-ethoxy-2',4'-difluoroacetophenone, providing a solid foundation for researchers venturing into its synthesis and use.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 3'-ethoxy-2',4'-difluoroacetophenone can be logically inferred from its constituent parts: the acetophenone core, the two fluorine atoms, and the ethoxy group. The fluorine atoms, being highly electronegative, will significantly influence the electronic environment of the aromatic ring.[1] The ethoxy group, while also contributing to the electronic properties, will primarily impact the molecule's lipophilicity and steric profile.

A comparative analysis with structurally related compounds provides a reasonable estimation of its properties:

| Property | 2',4'-Difluoroacetophenone | 4'-Ethoxyacetophenone | 3'-Ethoxy-2',4'-difluoroacetophenone (Predicted) |

| Molecular Formula | C₈H₆F₂O[2] | C₁₀H₁₂O₂[3] | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 156.13 g/mol [2] | 164.20 g/mol [3] | ~200.18 g/mol |

| Boiling Point | 80-81 °C / 25 mmHg[4] | 268-269 °C / 758 mmHg[5] | Higher than 2',4'-difluoroacetophenone; likely requires vacuum distillation. |

| Melting Point | Not applicable (liquid)[4] | 37-39 °C[5] | Potentially a low-melting solid. |

| Density | 1.234 g/mL at 25 °C[4] | ~1.06 g/mL | Likely between 1.1 and 1.2 g/mL. |

| Solubility | Insoluble in water. | Slightly soluble in water (791.1 mg/L).[5] | Sparingly soluble in water; soluble in common organic solvents. |

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[7] For 3'-ethoxy-2',4'-difluoroacetophenone, the synthesis would proceed via the acylation of 1-ethoxy-2,4-difluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]

The presence of two fluorine atoms deactivates the benzene ring towards electrophilic attack due to their strong inductive electron-withdrawing effect.[10] However, the ethoxy group is an activating, ortho-, para-director. The interplay of these electronic effects will govern the regioselectivity of the acylation. Given the positions of the substituents, the acylation is expected to occur at the C-5 position, yielding the desired 3'-ethoxy-2',4'-difluoroacetophenone.

Experimental Protocol (Predictive)

The following protocol is a predictive methodology based on standard procedures for Friedel-Crafts acylation of related substrates.[1][4]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. After the addition is complete, add a solution of 1-ethoxy-2,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.[4] The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Analysis: Predicted Signatures

The structural elucidation of 3'-ethoxy-2',4'-difluoroacetophenone would rely on a combination of spectroscopic techniques. The predicted spectra are based on the analysis of similar substituted acetophenones.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the acetyl group (a singlet), and the aromatic protons. The aromatic region will display complex splitting patterns due to coupling with both other protons and the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethoxy and acetyl groups, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling. The chemical shifts will be influenced by the electronic effects of the substituents.[11]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[13] Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to include the loss of the acetyl group and other characteristic fragments.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 3'-ethoxy-2',4'-difluoroacetophenone is dictated by the ketone functional group and the substituted aromatic ring. The ketone can undergo a variety of reactions, such as reduction to an alcohol, or can serve as a handle for further molecular elaboration.

The true potential of this molecule lies in its application as a building block in medicinal chemistry. The incorporation of fluorine atoms is a widely used strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[14] Similarly, the ethoxy group can improve pharmacokinetic properties.

Fluorinated acetophenone derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[8] For instance, they are foundational elements in the development of antifungal agents, anti-inflammatory drugs, and other therapeutic agents. It is therefore highly probable that 3'-ethoxy-2',4'-difluoroacetophenone could serve as a valuable intermediate for the synthesis of novel bioactive molecules.

Safety and Handling

As there is no specific safety data sheet for 3'-ethoxy-2',4'-difluoroacetophenone, precautions should be based on those for analogous compounds such as acetophenone and 2',4'-difluoroacetophenone.[4]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Substituted acetophenones can be harmful if swallowed and may cause skin and eye irritation. Some may also cause respiratory irritation.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

While direct experimental data on 3'-ethoxy-2',4'-difluoroacetophenone remains to be fully elucidated in the public domain, a comprehensive and predictive understanding of its chemical properties can be constructed. By analyzing its structural components and comparing it to well-documented analogs, we can confidently propose its synthesis via Friedel-Crafts acylation and anticipate its spectroscopic characteristics. The unique combination of fluoro and ethoxy substituents makes it a highly promising building block for the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently embark on the synthesis and exploration of this intriguing molecule.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Scientific Research Publishing. (2019, June 28). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]

-

National Center for Biotechnology Information. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. [Link]

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. [Link]

-

New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. [Link]

-

PubChem. (n.d.). p-Ethoxyacetophenone. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Chemhelper. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

-

Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chapter 12 notes [web.pdx.edu]

- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 13. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectroscopic Characterization of 3'-Ethoxy-2',4'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic data for the novel compound 3'-ethoxy-2',4'-difluoroacetophenone. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral characteristics of closely related analogs and applying fundamental spectroscopic theory, we present a comprehensive framework for the identification and structural elucidation of 3'-ethoxy-2',4'-difluoroacetophenone. This guide is intended to support researchers in the synthesis, purification, and characterization of this and similar fluorinated acetophenone derivatives, which are of growing interest in medicinal chemistry and materials science. Methodologies for data acquisition and interpretation are detailed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Fluorinated Acetophenones

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Acetophenone derivatives, in turn, are common structural motifs in a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of an ethoxy group and two fluorine atoms on the acetophenone scaffold, as in 3'-ethoxy-2',4'-difluoroacetophenone, presents a unique combination of electronic and steric properties that warrant thorough investigation.

Accurate structural characterization is the bedrock of any chemical research endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive means to elucidate the precise arrangement of atoms within a molecule. This guide will delve into the expected spectroscopic signatures of 3'-ethoxy-2',4'-difluoroacetophenone, providing a predictive roadmap for its unambiguous identification.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3'-ethoxy-2',4'-difluoroacetophenone, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | H-6' | The acetyl group's electron-withdrawing nature and ortho-fluorine deshield this proton. Coupling to H-5' and the meta-fluorine at C-4' will result in a dd pattern. |

| ~6.8 - 7.0 | Triplet of doublets (td) or multiplet (m) | 1H | H-5' | Shielded by the ortho-ethoxy group and coupled to H-6' and the two fluorine atoms. Complex splitting is expected. |

| 4.1 - 4.3 | Quartet (q) | 2H | -OCH₂CH₃ | Protons of the methylene group are coupled to the three protons of the methyl group. |

| 2.5 - 2.7 | Singlet (s) | 3H | -COCH₃ | The acetyl protons are typically a sharp singlet in this region. |

| 1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ | Protons of the methyl group are coupled to the two protons of the methylene group. |

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~195 - 200 | C=O | The carbonyl carbon of an acetophenone is typically found in this downfield region. |

| ~160 - 165 (d, J_CF ≈ 250 Hz) | C-2' or C-4' | Carbons directly bonded to fluorine will appear as doublets with large coupling constants. The carbon bearing the ethoxy group (C-3') will influence the exact shifts. |

| ~155 - 160 (d, J_CF ≈ 250 Hz) | C-4' or C-2' | The second fluorine-bearing carbon. |

| ~145 - 150 | C-3' | The carbon attached to the ethoxy group will be deshielded. |

| ~130 - 135 (dd) | C-6' | This aromatic carbon will show coupling to both fluorine atoms. |

| ~115 - 120 | C-1' | The quaternary carbon to which the acetyl group is attached. |

| ~105 - 110 (t) | C-5' | This carbon is coupled to two fluorine atoms, likely resulting in a triplet or a more complex multiplet. |

| ~64 - 66 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |

| ~28 - 32 | -COCH₃ | The methyl carbon of the acetyl group. |

| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |

2.1.3. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and environment of fluorine atoms. Two distinct signals are expected. The chemical shifts will be relative to a standard like CFCl₃. The signals will likely appear as doublets due to mutual coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~1680 - 1700 | C=O stretch (aromatic ketone) | Strong |

| ~1600 - 1620 | C=C stretch (aromatic) | Medium to Strong |

| ~1200 - 1300 | C-O stretch (aryl ether) | Strong |

| ~1100 - 1200 | C-F stretch | Strong |

| ~2850 - 3000 | C-H stretch (aliphatic) | Medium |

| ~3000 - 3100 | C-H stretch (aromatic) | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected exact mass of 3'-ethoxy-2',4'-difluoroacetophenone (C₁₀H₁₀F₂O₂) is 200.0650 g/mol . A prominent molecular ion peak at m/z = 200 should be observed in the mass spectrum.

-

Key Fragmentation Patterns:

-

Loss of the methyl group from the acetyl moiety ([M-15]⁺) leading to a peak at m/z = 185.

-

Loss of the acetyl group ([M-43]⁺) resulting in a peak at m/z = 157.

-

Loss of the ethoxy group ([M-45]⁺) giving a peak at m/z = 155.

-

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for 3'-ethoxy-2',4'-difluoroacetophenone, the following experimental workflows are recommended.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Workflow for IR Data Acquisition

Caption: Workflow for IR data acquisition.

Workflow for Mass Spectrometry Data Acquisition

Caption: Workflow for MS data acquisition.

Synthesis Context and Potential Impurities

The synthesis of 3'-ethoxy-2',4'-difluoroacetophenone would likely involve the ethoxylation of a corresponding hydroxy-difluoroacetophenone precursor or a Friedel-Crafts acylation of a substituted difluorobenzene. A plausible synthetic route could start from 2,4-difluoroaniline.[1] Depending on the specific route, potential impurities could include starting materials, regioisomers, or over-alkylated/acylated byproducts. The spectroscopic techniques outlined in this guide are essential for monitoring the progress of the reaction and confirming the purity of the final product. For instance, the presence of a broad -OH peak in the IR spectrum would indicate incomplete ethoxylation.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 3'-ethoxy-2',4'-difluoroacetophenone. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and MS signatures. The detailed experimental workflows provide a robust framework for researchers to acquire and interpret the actual spectroscopic data for this novel compound. This information is critical for ensuring the structural integrity of 3'-ethoxy-2',4'-difluoroacetophenone in the context of drug development and other scientific research, where precise molecular architecture dictates function.

References

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

Sources

An In-depth Technical Guide to 4'-Ethoxy-2',3'-difluoroacetophenone (CAS Number 1017779-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Ethoxy-2',3'-difluoroacetophenone, a fluorinated aromatic ketone with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and provides expert insights into its probable synthesis, characterization, and application based on established chemical principles and data from analogous compounds. The primary focus is on its role as a precursor for the synthesis of chalcones, a class of bioactive molecules with a wide range of therapeutic activities. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Acetophenones in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

Acetophenone derivatives, in particular, serve as crucial building blocks in the synthesis of a diverse array of heterocyclic compounds and other complex molecules. When functionalized with fluorine, these aromatic ketones become powerful intermediates for creating novel therapeutic agents. 4'-Ethoxy-2',3'-difluoroacetophenone (CAS: 1017779-68-8) is a prime example of such an intermediate, offering a unique substitution pattern that can be exploited for the development of new chemical entities with potential therapeutic value.

Physicochemical Properties and Structural Information

A summary of the known and predicted physicochemical properties of 4'-Ethoxy-2',3'-difluoroacetophenone is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1017779-68-8 | |

| IUPAC Name | 1-(4-Ethoxy-2,3-difluorophenyl)ethanone | |

| Synonyms | 4'-Ethoxy-2',3'-difluoroacetophenone | |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| Melting Point | 39-42 °C | |

| LogP (Predicted) | 2.56610 | [1] |

| SMILES | CCOc1ccc(C(C)=O)c(F)c1F | [1] |

Probable Synthetic Routes

Proposed Synthesis via Friedel-Crafts Acylation

The conceptual workflow for the synthesis is outlined below. This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-ethoxy-2,3-difluorobenzene.

Caption: Proposed Friedel-Crafts acylation synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Friedel-Crafts acylation and would require optimization for this specific substrate.[4]

Materials:

-

1-Ethoxy-2,3-difluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-ethoxy-2,3-difluorobenzene in anhydrous dichloromethane to the flask.

-

Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4'-Ethoxy-2',3'-difluoroacetophenone.

Predicted Spectral Data for Characterization

The absence of published spectral data for 4'-Ethoxy-2',3'-difluoroacetophenone necessitates a predictive approach based on the analysis of structurally similar compounds. This information is crucial for the identification and characterization of the synthesized product.

Predicted ¹H NMR Spectrum

The predicted proton NMR chemical shifts (δ) are based on the analysis of analogous acetophenone derivatives. The spectrum is expected to show signals corresponding to the ethoxy group, the acetyl group, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (acetyl) | ~2.6 | Singlet (s) | - |

| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | ~7.0 |

| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~7.0 |

| Aromatic H | ~7.5-7.7 | Multiplet (m) | - |

| Aromatic H | ~6.8-7.0 | Multiplet (m) | - |

Predicted ¹³C NMR Spectrum

The predicted carbon NMR chemical shifts are also based on data from analogous compounds. The presence of fluorine atoms will result in characteristic carbon-fluorine couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| Aromatic C-F | ~140-160 (with C-F coupling) |

| Aromatic C-O | ~150-160 |

| Aromatic C-H & C-C | ~110-135 |

| -O-CH₂- | ~64 |

| -C(O)-CH₃ | ~26 |

| -O-CH₂-CH₃ | ~14 |

Application in Drug Discovery: Synthesis of Bioactive Chalcones

A primary application of 4'-Ethoxy-2',3'-difluoroacetophenone in medicinal chemistry is as a key intermediate in the synthesis of chalcones. Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[5][6] They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9]

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are typically synthesized through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.[10] This reaction involves the condensation of an acetophenone with an aromatic aldehyde.

Caption: Potential inhibition of the NF-κB signaling pathway by a chalcone derivative.

Safety and Handling

Based on available safety data for similar compounds, 4'-Ethoxy-2',3'-difluoroacetophenone should be handled with appropriate precautions in a laboratory setting. It is likely to be classified as an irritant to the skin and eyes and may be harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4'-Ethoxy-2',3'-difluoroacetophenone (CAS: 1017779-68-8) is a valuable, albeit under-characterized, chemical intermediate with significant potential in drug discovery and medicinal chemistry. While specific experimental data is sparse, its structural features strongly suggest its utility as a precursor for the synthesis of biologically active molecules, most notably chalcones. This guide provides a framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

-

Synthesis of Chalcones with Anticancer Activities. PMC - NIH. Retrieved from [Link]

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

-

USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. AJOL. Retrieved from [Link]

-

synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. (2018-10-03). IAJPS. Retrieved from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PubMed Central. Retrieved from [Link]

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

-

Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PMC. Retrieved from [Link]

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

-

4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8. Chemsrc. Retrieved from [Link]

- This reference is a placeholder for a citation that would ideally provide direct experimental data, which was not found in the search results.

-

friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8 | Chemsrc [chemsrc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in silico studies of chalcones derived from natural acetophenone inhibitors of NorA and MepA multidrug efflux pumps in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]

starting materials for 3'-ethoxy-2',4'-difluoroacetophenone synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3'-ethoxy-2',4'-difluoroacetophenone

Introduction

3'-ethoxy-2',4'-difluoroacetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a combination of fluorine and ethoxy groups, makes it a valuable building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electronic properties conferred by the two fluorine atoms and the ethoxy group can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive analysis of the viable synthetic pathways to this target molecule, focusing on the selection of starting materials and the strategic rationale behind the synthetic routes. We will delve into two primary, field-proven strategies, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Part 1: The Primary Synthetic Strategy via Friedel-Crafts Acylation

The most direct and convergent approach to constructing an aryl ketone is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the aromatic ring and the acetyl group in a single, efficient step.[3]

Core Concept and Key Starting Material

The core of this strategy involves the reaction of an appropriately substituted aromatic precursor with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). For the synthesis of 3'-ethoxy-2',4'-difluoroacetophenone, the indispensable starting material is 1-ethoxy-2,4-difluorobenzene .[4][5][6]

This precursor contains the complete, correctly arranged substitution pattern required on the benzene ring. The acylation reaction then introduces the acetyl group at the sterically accessible and electronically favorable position. The fluorine atoms and the ethoxy group are ortho, para-directing activators (though fluorine's inductive effect is deactivating overall), guiding the incoming electrophile to the desired position.

Caption: Primary synthetic route via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath with constant stirring.

-

Reactant Addition: Add 1-ethoxy-2,4-difluorobenzene (1.0 equivalent) to the cooled suspension. Subsequently, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[7] Hydrogen chloride gas will evolve during this step.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3'-ethoxy-2',4'-difluoroacetophenone.

Part 2: Synthesis of the Key Precursor, 1-ethoxy-2,4-difluorobenzene

The commercial availability of 1-ethoxy-2,4-difluorobenzene can be limited or costly. Therefore, its synthesis from more fundamental starting materials is a critical step for a scalable and cost-effective process. The most common method for its preparation is the Williamson ether synthesis.

Core Concept and Starting Material

This synthesis requires the nucleophilic substitution of an ethylating agent by a phenoxide. The necessary starting material is 2,4-difluorophenol , which is deprotonated by a base to form the highly nucleophilic 2,4-difluorophenoxide ion. This ion then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether.

Caption: Synthesis of the key ether intermediate.

Experimental Protocol: Williamson Ether Synthesis

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-difluorophenol (1.0 equivalent) in a polar aprotic solvent like acetone or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. The base will deprotonate the phenol.

-

Ethylating Agent: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter off the solid salts and wash with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the resulting crude 1-ethoxy-2,4-difluorobenzene can be purified by vacuum distillation.

Part 3: An Alternative Pathway Starting from 1,3-Difluorobenzene

An alternative and often more practical route from a raw materials perspective begins with a simpler, more widely available precursor: 1,3-difluorobenzene .[8][9] This multi-step pathway builds the complexity on the aromatic ring sequentially. While longer, it avoids potentially costly or less accessible intermediates.

This strategy involves first performing the Friedel-Crafts acylation on 1,3-difluorobenzene to produce 2',4'-difluoroacetophenone , a key intermediate in the synthesis of various pharmaceuticals.[10][11][12] Subsequent steps then introduce the 3'-substituent, which is finally converted to the desired ethoxy group.

Caption: Multi-step alternative pathway from 1,3-difluorobenzene.

Rationale and Key Transformations

-

Friedel-Crafts Acylation: 1,3-difluorobenzene is acylated to give 2',4'-difluoroacetophenone.[10] The directing effects of the two fluorine atoms guide the acetyl group to the 2- or 4-position, which are equivalent in this case.

-

Nitration: The resulting ketone is a meta-director. The fluorine atoms are ortho, para-directors. The position meta to the deactivating acetyl group and ortho/para to the activating fluorine atoms is the 3-position, making it the most favorable site for electrophilic nitration.

-

Reduction: The nitro group at the 3-position is reduced to an amine using standard conditions, such as tin(II) chloride and hydrochloric acid or catalytic hydrogenation.

-

Diazotization and Hydrolysis: The 3'-amino group is converted into a diazonium salt using sodium nitrite in a strong acid at low temperatures.[13] This salt is then hydrolyzed by heating in water to yield the 3'-hydroxy derivative.

-

Williamson Ether Synthesis: The final ethoxy group is introduced by the etherification of the 3'-hydroxy group, as described in the protocol in Part 2.

Summary of Key Starting Materials

| Role in Synthesis | Starting Material | CAS Number | Primary Pathway | Alternative Pathway |

| Final Acylation Precursor | 1-ethoxy-2,4-difluorobenzene | 348-20-9 | ✓ | |

| Ether Synthesis Precursor | 2,4-Difluorophenol | 367-27-1 | ✓ | |

| Alternative Core Structure | 1,3-Difluorobenzene | 372-18-9 | ✓ | |

| Key Intermediate | 2',4'-Difluoroacetophenone | 364-83-0 | ✓ | |

| Acylating Agent | Acetyl Chloride | 75-36-5 | ✓ | ✓ |

Conclusion

The synthesis of 3'-ethoxy-2',4'-difluoroacetophenone can be approached via two robust strategies, each with distinct advantages. The primary route, a direct Friedel-Crafts acylation of 1-ethoxy-2,4-difluorobenzene , offers the most convergent path, provided the starting material is readily available. The alternative pathway, commencing with the more fundamental raw material 1,3-difluorobenzene , provides greater flexibility and control over the supply chain, albeit through a longer sequence of reactions. The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, required scale of production, and the synthetic capabilities of the research team. This guide provides the foundational knowledge and procedural details necessary for scientists to make an informed decision and successfully execute the synthesis.

References

- CN102531870A - Preparation method of 2,4-difluoroacetophenone.

- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

Friedel–Crafts reaction . Wikipedia. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights . Taylor & Francis Online. [Link]

-

Friedel-Crafts acylation of benzene . Chemguide. [Link]

-

Preparation of (S)-2-Fluoro-1-phenylethanol . Organic Syntheses. [Link]

-

1-Ethoxy-2,4-difluorobenzene, 98% Purity, C8H8F2O, 1 gram . CP Lab Safety. [Link]

- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

-

4'-Ethoxy-2',3'-difluoroacetophenone . Chemsrc. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

-

1-Ethoxy-2,4-difluorobenzene . Pharmaffiliates. [Link]

- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl . JMU Scholarly Commons. [Link]

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- CN1128778C - 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation.

-

2,4-Difluoroacetophenone . PubChem. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 348-20-9|1-Ethoxy-2,4-difluorobenzene|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 9. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synthesis and Epoxidation Reaction of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone_Chemicalbook [m.chemicalbook.com]

- 12. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3'-Ethoxy-2',4'-Difluoroacetophenone

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular structure and conformational preferences of 3'-ethoxy-2',4'-difluoroacetophenone. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, this document offers a predictive framework and practical methodologies for the comprehensive characterization of this and similar fluorinated aromatic ketones.

Introduction: The Significance of Fluorinated Acetophenones in Medicinal Chemistry

Fluorine has become a cornerstone in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Acetophenone derivatives, in turn, are prevalent scaffolds in a wide array of bioactive compounds.[3] The specific molecule of interest, 3'-ethoxy-2',4'-difluoroacetophenone, combines these features, making a thorough understanding of its three-dimensional structure and conformational dynamics crucial for its potential applications in drug discovery and materials science.

The presence of two fluorine atoms on the aromatic ring, coupled with an ethoxy group, introduces a complex interplay of steric and electronic effects that dictate the molecule's preferred conformation. This guide will elucidate these interactions and provide a roadmap for their experimental and computational investigation.

Predicted Molecular Structure and Conformation

While no empirical data for 3'-ethoxy-2',4'-difluoroacetophenone is currently available in the public domain, we can make robust predictions based on extensive studies of structurally related compounds, particularly 2'-fluoro-substituted acetophenones.[1][4]

The Predominance of the s-trans Conformation

The most significant conformational feature of acetophenones is the dihedral angle between the plane of the aromatic ring and the carbonyl group. For 2'-fluoro-substituted acetophenones, extensive NMR spectroscopic and X-ray crystallographic studies have demonstrated an overwhelming preference for the s-trans conformation.[1][4] In this arrangement, the carbonyl oxygen is oriented away from the 2'-fluorine substituent.

This preference is driven by the electrostatic repulsion between the lone pairs of the carbonyl oxygen and the electron-rich fluorine atom.[1] The dipole moments of the C=O and C-F bonds are aligned in a way that minimizes this repulsion in the s-trans conformer.[1] We predict that 3'-ethoxy-2',4'-difluoroacetophenone will also exclusively adopt this s-trans conformation in solution.

Influence of the Ethoxy and 4'-Fluoro Substituents

The ethoxy group at the 3'-position introduces additional conformational flexibility around the C(aryl)-O bond. The orientation of the ethyl group will be influenced by steric interactions with the adjacent 2'-fluorine and the acetyl group. It is likely that the ethoxy group will orient itself to minimize these steric clashes, potentially lying in or near the plane of the aromatic ring to maximize conjugation.

The 4'-fluoro substituent is expected to have a lesser steric influence on the acetyl group's conformation compared to the 2'-fluoro group. However, its electron-withdrawing nature will impact the electronic properties of the aromatic ring, which can be probed by spectroscopic methods.[5]

Below is a diagram illustrating the predicted dominant conformation and the key intramolecular interactions.

Caption: Predicted s-trans conformation of 3'-ethoxy-2',4'-difluoroacetophenone.

Methodologies for Structural and Conformational Analysis

A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough characterization of 3'-ethoxy-2',4'-difluoroacetophenone.

Experimental Protocols

3.1.1. Synthesis

A plausible synthetic route to 3'-ethoxy-2',4'-difluoroacetophenone would involve the Friedel-Crafts acylation of 2,4-difluoroethoxybenzene.

Protocol for Synthesis:

-

To a solution of 2,4-difluoroethoxybenzene (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq.).

-

Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the conformation of fluorinated acetophenones through the observation of through-space spin-spin couplings (TS-couplings) between protons (or carbons) of the acetyl group and the 2'-fluorine.[1][4]

Protocol for NMR Analysis:

-

Dissolve a sample of 3'-ethoxy-2',4'-difluoroacetophenone in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

-

In the ¹H NMR spectrum, look for a long-range coupling constant (⁵J_HF) between the methyl protons of the acetyl group and the 2'-fluorine. A significant coupling (typically > 1 Hz) is indicative of the s-trans conformation where these nuclei are in close proximity.[4]

-

In the ¹³C NMR spectrum, observe the coupling constant (⁴J_CF) between the carbonyl carbon and the 2'-fluorine, which also supports the s-trans conformation.[1]

-

Perform 2D NMR experiments, such as HSQC, HMBC, and NOESY, to unambiguously assign all proton and carbon signals and to probe for other through-space interactions, particularly involving the ethoxy group.

3.1.3. X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation.[6]

Protocol for X-Ray Crystallography:

-

Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent or solvent mixture.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².

-

Analyze the resulting structure to determine bond lengths, bond angles, and dihedral angles, particularly the C(aryl)-C(aryl)-C(acetyl)-O(acetyl) dihedral angle, which defines the s-trans or s-cis conformation.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are invaluable for predicting conformational energies and providing insights into the electronic structure.[7][8]

Protocol for DFT Calculations:

-

Construct the initial 3D structures of the s-trans and s-cis conformers of 3'-ethoxy-2',4'-difluoroacetophenone using a molecular modeling software.

-

Perform a conformational search for the ethoxy group for both the s-trans and s-cis arrangements of the acetyl group.

-

Optimize the geometries of all low-energy conformers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[7]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Calculate the relative energies of the conformers to determine the most stable structure. The energy difference between the s-trans and s-cis conformers can be used to predict their relative populations.

-

Simulate the NMR chemical shifts and coupling constants for the most stable conformer and compare them with the experimental data for validation.

-

Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and steric repulsion.

Data Presentation and Interpretation

The data obtained from the aforementioned methodologies should be presented in a clear and concise manner to facilitate interpretation.

Tabulated Structural Data

Quantitative data from X-ray crystallography and DFT calculations should be summarized in tables.

Table 1: Key Geometric Parameters for the Predicted Most Stable Conformer of 3'-ethoxy-2',4'-difluoroacetophenone (from DFT calculations).

| Parameter | Predicted Value |

| C2'-C1'-C(acetyl)-O(acetyl) Dihedral Angle | ~180° (s-trans) |

| C1'-C2'-C3'-O(ethoxy) Dihedral Angle | Value dependent on ethoxy conformation |

| C(acetyl)-O(acetyl) Bond Length (Å) | Predicted value |

| C1'-C(acetyl) Bond Length (Å) | Predicted value |

| C2'-F Bond Length (Å) | Predicted value |

| C4'-F Bond Length (Å) | Predicted value |

Table 2: Experimental and Calculated NMR Data.

| Nucleus/Coupling | Experimental Shift (ppm) / J (Hz) | Calculated Shift (ppm) / J (Hz) |

| H (acetyl-CH₃) | Experimental value | Calculated value |

| C (acetyl-C=O) | Experimental value | Calculated value |

| ⁵J (H(acetyl)-F(2')) | Experimental value | Calculated value |

| ⁴J (C(carbonyl)-F(2')) | Experimental value | Calculated value |

Workflow Visualization

The overall workflow for the conformational analysis can be visualized as follows:

Caption: Workflow for the comprehensive analysis of 3'-ethoxy-2',4'-difluoroacetophenone.

Conclusion and Future Outlook

Based on the extensive literature on related compounds, 3'-ethoxy-2',4'-difluoroacetophenone is strongly predicted to exist predominantly in the s-trans conformation. The methodologies outlined in this guide provide a robust framework for the experimental and computational validation of this prediction. A thorough understanding of the conformational preferences of this molecule is a critical first step in harnessing its potential in medicinal chemistry and materials science. Future work could involve studying its interactions with biological targets through molecular docking and dynamics simulations, as well as exploring its utility as a building block for novel polymers and other advanced materials.

References

-

Takahashi, O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

Takahashi, O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. [Link]

-

Rodríguez, A.M., et al. (n.d.). Conformational potential energy curves of acetophenone and α-substituted acetophenones. JOURNAL OF MOLECULAR STRUCTURE THEOCHEM. [Link]

- Gleiter, R., et al. (n.d.). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. No source provided.

-

Tuñon, I., et al. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]

-

Le Fevre, R.J.W., et al. (n.d.). Effects of p-Substituents on the Conformation of Acetophenone. ConnectSci. [Link]

-

NIST. (n.d.). 3',4'-Difluoroacetophenone. NIST WebBook. [Link]

-

Alabugin, I.V., et al. (2015). Inter- and intramolecular CF···C=O interactions on aliphatic and cyclohexane carbonyl derivatives. ResearchGate. [Link]

- Sloop, J.C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. No source provided.

-

da Silva, J.L., et al. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]

-

Hunter, C.A., et al. (n.d.). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. [Link]

- Taha, M., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. No source provided.

-

Dalvit, C., et al. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

- Verevkin, S.P., et al. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. No source provided.

-

Zhang, G., et al. (n.d.). No title provided. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. PubChem. [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. PubChem. [Link]

- Google Patents. (n.d.). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

No author provided. (n.d.). No title provided. The Royal Society of Chemistry. [Link]

-

Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Eurasian Chemical Communications. [Link]

-

ResearchGate. (2023). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.

- Google Patents. (n.d.). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]

Sources

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 7. echemcom.com [echemcom.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3'-Ethoxy-2',4'-difluoroacetophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3'-ethoxy-2',4'-difluoroacetophenone, a substituted acetophenone of interest in pharmaceutical and chemical synthesis. In the absence of extensive published solubility data for this specific molecule, this document outlines a predictive approach based on its molecular structure and the fundamental principle of "like dissolves like"[1][2]. We will delve into the physicochemical properties of the target compound, classify common organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications such as reaction chemistry, formulation development, and purification processes.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3'-ethoxy-2',4'-difluoroacetophenone is a critical physicochemical property that governs its behavior in various stages of the drug development and chemical manufacturing processes. From ensuring homogenous reaction conditions in synthesis to achieving desired bioavailability in a final drug product, a thorough understanding of a compound's solubility profile is paramount. Substituted acetophenones are a versatile class of compounds, often serving as precursors in the synthesis of more complex molecules with biological activity[3][4]. The addition of ethoxy and difluoro groups to the acetophenone scaffold significantly influences its polarity, hydrogen bonding capacity, and ultimately, its interaction with various solvents.

Physicochemical Properties of 3'-Ethoxy-2',4'-difluoroacetophenone and Related Analogues

Direct experimental data for 3'-ethoxy-2',4'-difluoroacetophenone is not widely available in the public domain. However, we can infer its likely properties by examining its structure and comparing it to related, well-characterized compounds.

Table 1: Physicochemical Properties of 3'-Ethoxy-2',4'-difluoroacetophenone and a Related Analogue

| Property | 3'-Ethoxy-2',4'-difluoroacetophenone | 2',4'-Difluoroacetophenone (Analogue) | Data Source |

| Molecular Formula | C10H10F2O2 | C8H6F2O | [5] |

| Molecular Weight | 200.18 g/mol | 156.13 g/mol | [5][6][7] |

| CAS Number | 1017778-40-3 | 364-83-0 | [5][6][7] |

| Predicted LogP | ~2.5-3.0 (Estimated) | Not available | [8] (for a similar isomer) |

| Physical Form | Likely a solid or liquid | Liquid | [7] |

The structure of 3'-ethoxy-2',4'-difluoroacetophenone reveals several key features that will dictate its solubility:

-

Aromatic Ring: A nonpolar feature.

-